

Application Notes and Protocols: BI-2493 for KRAS Signaling Inhibition

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Compound of Interest

Compound Name: BI-2493

Cat. No.: B12381246

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **BI-2493**, a potent and selective pan-KRAS inhibitor. The information detailed below, including effective concentrations and experimental protocols, is intended to guide researchers in utilizing **BI-2493** for investigating KRAS-driven signaling pathways and its potential as an anti-cancer agent.

Introduction to BI-2493

BI-2493 is a highly selective, non-covalent pan-KRAS inhibitor that targets the inactive, GDP-bound "OFF" state of the KRAS protein. It is a structural analogue of BI-2865, exhibiting improved potency, metabolic stability, and permeability. A key characteristic of **BI-2493** is its broad activity against various KRAS mutants (including G12C, G12D, and G12V) and in cancer models with KRAS wild-type (WT) gene amplification. Notably, **BI-2493** demonstrates selectivity for KRAS over other RAS isoforms like HRAS and NRAS. Its mechanism of action involves blocking the interaction of KRAS with downstream effectors, thereby inhibiting signaling pathways crucial for cell proliferation and survival, such as the MAPK pathway.

Quantitative Data: Efficacy of BI-2493

The following tables summarize the effective concentrations and outcomes of **BI-2493** treatment in various preclinical models.

Table 1: In Vitro Antiproliferative Activity of BI-2493 in Cancer Cell Lines

Cell Line	Cancer Type	KRAS Status	Assay Duration	IC50 / EC50 (nmol/L)	Reference
Various (900+ panel)	Multiple	Various mutants & WT-amplified	5 days	Broad activity, most sensitive have KRAS alterations	
KRAS WT-amplified (CN > 7)	Various	WT-amplified	Not Specified	Highly sensitive	
NCI-H358	Non-small cell lung cancer	KRAS G12C	120 hours	Potent antiproliferative effect	
SW480	Colorectal cancer	KRAS G12V	120 hours	Potent antiproliferative effect	
Ba/F3	(Isogenic model)	KRAS G12V	72 hours	Potent antiproliferative effect	
A-375	Melanoma	KRAS WT (control)	120 hours	> 4,000	
HEK293T	(Control)	KRAS WT	Not Specified	> 4,000	
NCI-H520	(Control)	KRAS WT	Not Specified	> 4,000	

Note: CN refers to Copy Number. IC50/EC50 values are indicative of the concentration required to achieve 50% inhibition of cell proliferation.

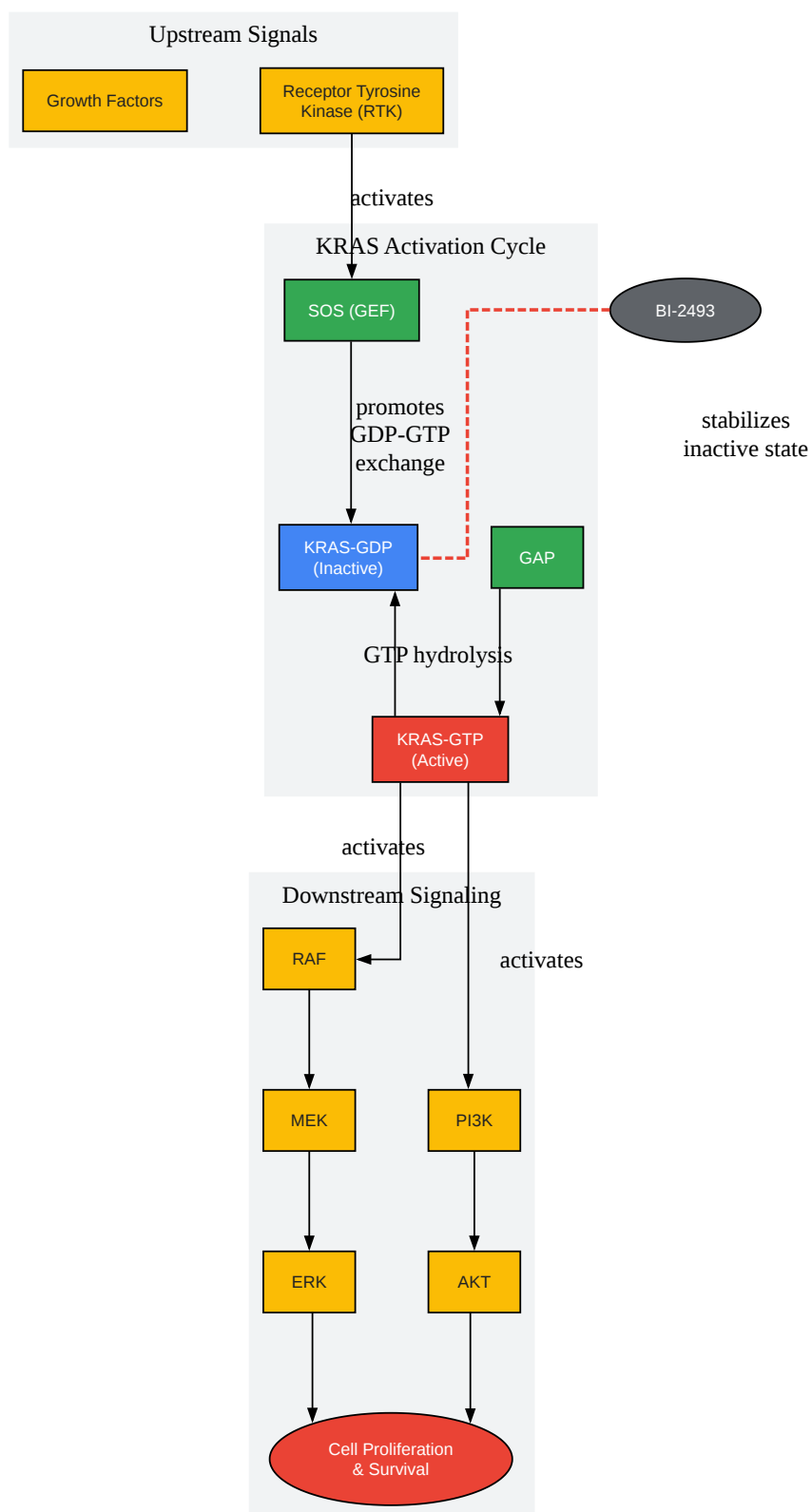
Table 2: In Vivo Antitumor Activity of BI-2493 in Xenograft Models

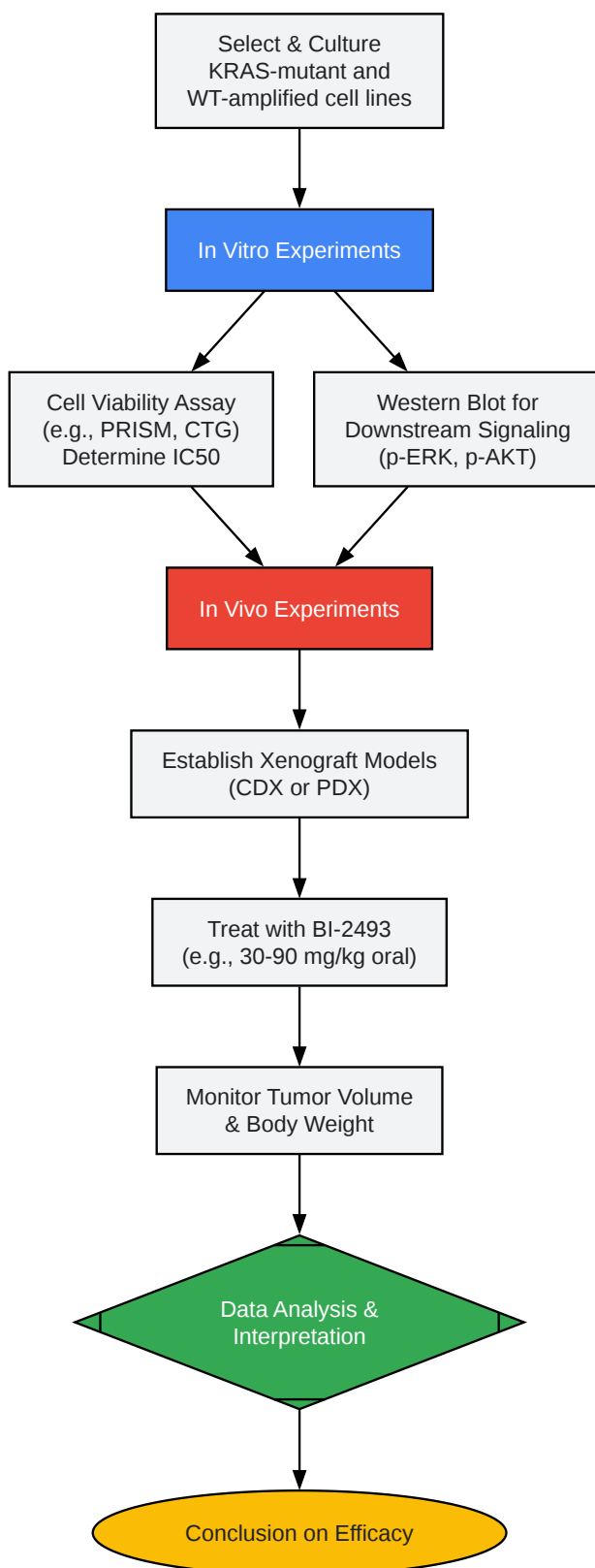
Xenograft Model	Cancer Type	KRAS Status	BI-2493 Dose	Dosing Schedule	Outcome	Reference
SW480 (CDX)	Colorectal cancer	KRAS G12V	30 or 90 mg/kg	Oral, twice daily	Tumor growth suppression	
NCI-H358 (CDX)	Non-small cell lung cancer	KRAS G12C	30 mg/kg	Oral, twice daily	Tumor growth suppression	
MKN1 (CDX)	Gastric cancer	KRAS WT-amplified (CN=12.7)	90 mg/kg	Oral	140% Tumor Growth Inhibition (TGI)	
Esophageal Cancer (PDX)	Esophageal cancer	KRAS WT-amplified (CN=98)	Not Specified	Oral	78% TGI	
GA6871 (PDX)	Gastric cancer	KRAS WT-amplified (CN=28)	Not Specified	Oral	108% TGI (regression)	

Note: CDX refers to Cell Line-Derived Xenograft; PDX refers to Patient-Derived Xenograft. TGI is a measure of antitumor activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **BI-2493** and a typical experimental workflow for its evaluation.





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